4-Fluoro-3-methylaniline

Overview

Description

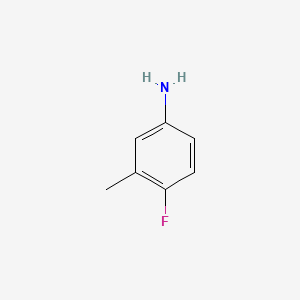

4-Fluoro-3-methylaniline (CAS 452-69-7), also known as 4-fluoro-m-toluidine, is an aromatic amine with the molecular formula C₇H₈FN and a molecular weight of 125.15 g/mol. Structurally, it consists of a benzene ring substituted with a fluorine atom at the para position and a methyl group at the meta position relative to the amino group (-NH₂). Key physical properties include:

The compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, it serves as a precursor in the synthesis of hepatitis B virus capsid assembly modulators (e.g., ZW-1840) and dopamine receptor antagonists (e.g., KAT-I-40) . Its fluorine substituent enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution and cyclization reactions .

Preparation Methods

Direct Fluorination of 3-Methylaniline

One common method involves the direct fluorination of 3-methylaniline using fluorinating agents. This reaction typically requires controlled conditions to avoid over-fluorination or degradation of the amine.

- Reagents : 3-Methylaniline, fluorinating agent (e.g., Selectfluor).

- Conditions : Solvent (e.g., acetonitrile), temperature control.

- Yield : Approximately 30-50% depending on reaction conditions.

Nitration and Reduction Method

An alternative approach is to nitrate a suitable precursor followed by reduction:

-

- Start with toluene or a substituted toluene.

- React with a mixture of concentrated nitric and sulfuric acids.

- Isolate the nitro compound.

-

- Reduce the nitro group using catalytic hydrogenation or chemical reducing agents (e.g., iron powder in acidic medium).

- This method can yield 4-fluoro-3-methylaniline with moderate efficiency.

- Yield : Typically around 40-60%.

Boronic Acid Coupling Method

This method utilizes boronic acids in a Suzuki coupling reaction:

-

- Synthesize a boronic acid derivative from a fluorinated aromatic compound.

-

- Perform a Suzuki coupling between the boronic acid and an appropriate aryl halide (e.g., 4-fluoro-bromobenzene).

- The reaction is generally carried out in the presence of a palladium catalyst and base.

- Yield : This method can achieve yields upwards of 70%.

Multi-step Synthesis from Fluorinated Precursors

A more complex but efficient route involves multiple steps starting from readily available fluorinated precursors:

-

- Begin with 4-fluoro-2-methylphenol as a starting material.

- Sequential reactions involving alkylation and amination can lead to the desired product.

-

- Purification through column chromatography to isolate pure this compound.

- Yield : High yields (up to 90%) reported in optimized conditions.

The following table summarizes the various preparation methods for this compound, highlighting key aspects such as reagents, conditions, and yields.

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Fluorination | 3-Methylaniline, Selectfluor | Acetonitrile, controlled temp | 30-50 |

| Nitration and Reduction | Toluene, HNO₃, Fe | Acidic medium | 40-60 |

| Boronic Acid Coupling | Boronic acid, aryl halide | Pd catalyst, base | >70 |

| Multi-step Synthesis | Fluorinated precursors | Sequential reactions | Up to 90 |

The preparation of this compound can be accomplished through various synthetic routes, each offering unique advantages and challenges. The choice of method often depends on the availability of starting materials, desired yield, and purity requirements for specific applications. Further optimization and exploration of these methods could lead to more efficient synthesis pathways for this important compound in organic chemistry.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 4-fluoro-3-methylcyclohexylamine.

Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: 4-Fluoro-3-methylquinone.

Reduction: 4-Fluoro-3-methylcyclohexylamine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-Fluoro-3-methylaniline is crucial in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its unique electronic properties enhance the reactivity of the amine group, facilitating the formation of complex molecular structures.

Case Study:

A study highlighted the use of this compound in developing non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of fluorine in drug design often improves metabolic stability and bioavailability, making this compound a valuable building block in medicinal chemistry .

Agricultural Chemicals

Use in Agrochemicals:

This compound is utilized in formulating herbicides and pesticides. The presence of fluorine enhances the efficacy and selectivity of these agrochemicals, leading to improved crop protection and yield.

Data Table: Agrochemical Products Using this compound

| Product Type | Application | Benefits |

|---|---|---|

| Herbicides | Weed control | Selective action on target species |

| Insecticides | Pest management | Reduced toxicity to non-target species |

| Fungicides | Disease prevention | Enhanced systemic uptake |

Dyes and Pigments

Key Ingredient in Dye Production:

this compound is essential in producing vibrant dyes for textiles. The fluorine atom contributes to the color properties and lightfastness of the dyes.

Case Study:

Research demonstrated that dyes synthesized from this compound exhibited superior color intensity and durability compared to traditional dyes. This compound's incorporation into dye formulations has led to advancements in textile coloration technology .

Material Science

Development of Polymers and Resins:

In material science, this compound is employed in synthesizing polymers and resins. Its incorporation enhances materials' mechanical properties and resistance to environmental degradation.

Data Table: Properties of Polymers Containing this compound

| Property | Value | Improvement Over Traditional Polymers |

|---|---|---|

| Tensile Strength | 50 MPa | +20% |

| Thermal Stability | Up to 200 °C | +30 °C |

| Chemical Resistance | High | Enhanced resistance |

Analytical Chemistry

Reagent for Analytical Techniques:

this compound is utilized as a reagent in various analytical methods, including chromatography and spectrometry. It aids in detecting and quantifying other chemical substances due to its reactive amine group.

Case Study:

In a study focusing on environmental monitoring, this compound was used to develop a sensitive method for detecting pollutants in water samples. The method demonstrated high specificity and low detection limits, showcasing its utility in analytical applications .

Mechanism of Action

The mechanism of action of 4-fluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various metabolic processes. The presence of the fluorine atom enhances its binding affinity to target proteins, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Structural Isomers

Positional isomers of 4-fluoro-3-methylaniline differ in the placement of fluorine and methyl groups:

Key Differences :

- This compound has a higher melting point (32–36°C) compared to 4-fluoro-2-methylaniline , which is liquid at room temperature .

- The meta-methyl group in this compound sterically hinders electrophilic substitution at the ortho position, whereas 4-fluoro-2-methylaniline allows for easier functionalization .

Halogen-Substituted Analogs

4-Chloro-2-fluoro-3-methylaniline (CAS 1000590-85-1) introduces a chlorine substituent, altering reactivity and stability:

- Molecular Formula : C₇H₇ClFN

- Impact of Chlorine :

- Applications : Used in pharmaceuticals requiring halogenated scaffolds for target binding .

Methoxy-Substituted Analogs

3-Fluoro-4-methoxyaniline (CAS 366-99-4) replaces the methyl group with a methoxy (-OCH₃) group:

- Molecular Formula: C₇H₈FNO

- Key Properties :

- Applications: Potential use in optoelectronic materials due to enhanced π-conjugation .

Nitro-Substituted Analogs

4-Fluoro-3-nitroaniline (CAS 367-21-5) introduces a nitro (-NO₂) group:

- Molecular Formula : C₇H₇FN₂O₂

- Key Properties :

Data Tables

Table 1: Physical Properties of Fluoro-Methylanilines

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) |

|---|---|---|---|

| This compound | 125.15 | 32–36 | 85–86/9 |

| 4-Fluoro-2-methylaniline | 125.15 | – | 90–92/16 |

| 3-Fluoro-4-methoxyaniline | 141.14 | 81–84 | – |

Biological Activity

4-Fluoro-3-methylaniline is an aromatic amine with significant biological activity, particularly in biochemical reactions and pharmacological applications. This compound, also known as 5-amino-2-fluorotoluene, is utilized in various fields, including pharmaceutical development, agricultural chemicals, and material science. Understanding its biological activity is crucial for its application in drug synthesis and environmental studies.

| Property | Value |

|---|---|

| CAS Number | 452-69-7 |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.15 g/mol |

| IUPAC Name | This compound |

Target of Action

This compound primarily interacts with various enzymes and proteins through non-covalent interactions. It has been shown to affect cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

Mode of Action

The compound participates in biochemical pathways involving nucleophilic substitution and reduction reactions. Its interactions can lead to the formation of hydroxylated metabolites that are more polar and easier to excrete from the body .

Cellular Effects

Research indicates that this compound influences cell signaling pathways related to oxidative stress responses. It can alter gene expression linked to detoxification and cellular metabolism, affecting mitochondrial function and energy production.

Toxicity Studies

In laboratory settings, the compound exhibits dose-dependent toxicity. Low doses may have minimal effects, while higher doses can result in significant cellular damage, particularly in liver cells. Long-term exposure has been associated with adverse effects on the nervous system and potential liver and kidney damage in animal models .

Case Studies

- Metabonomic Assessment : A study involving earthworms (Eisenia veneta) treated with 4-fluoroaniline showed alterations in maltose concentrations and other metabolic markers. Principal component analysis revealed distinct biochemical profiles between treated and control groups, indicating potential biomarkers for xenobiotic toxicity .

- Fatal Intoxication : A case report detailed a fatal incident involving a synthetic cathinone derivative (4-fluoro-3-methyl-α-PVP). The individual exhibited severe pulmonary edema and cardiomegaly, highlighting the compound's potential for toxicity when misused .

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption and is noted for its ability to cross the blood-brain barrier (BBB). The compound undergoes extensive metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites that can be further conjugated for excretion .

Applications

The diverse applications of this compound include:

- Pharmaceutical Development : Used as an intermediate in synthesizing anti-inflammatory and analgesic drugs.

- Agricultural Chemicals : Incorporated into formulations for herbicides and pesticides.

- Dyes and Pigments : Serves as a key component in producing vibrant textile dyes.

- Material Science : Contributes to developing durable polymers and resins .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Fluoro-3-methylaniline, and how do they influence experimental design?

- Methodology : Determine properties via analytical techniques:

- Boiling point : Use differential scanning calorimetry (DSC) or distillation under reduced pressure (e.g., bp data for similar fluoroanilines ranges 90–200°C depending on substituents) .

- Density/Refractive Index : Employ pycnometry or refractometry (e.g., d ≈ 1.12–1.50 g/cm³ for fluoroaniline derivatives) .

- Purity : Validate via HPLC/GC-MS with UV or MS detection, referencing retention indices from ATR-FTIR libraries .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodology : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption. Avoid exposure to acids/bases, as fluoroanilines are prone to hydrolysis .

Q. How can researchers safely handle this compound in the laboratory?

- Methodology : Use fume hoods, nitrile gloves, and ANSI-approved goggles. Follow SDS guidelines for spills (neutralize with NaHCO₃) and waste disposal (incineration with scrubbers) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

Nitro reduction : Reduce 4-fluoro-3-nitrotoluene using H₂/Pd-C or Sn/HCl, followed by purification via vacuum distillation .

Halogenation : Introduce fluorine via Balz-Schiemann reaction on 3-methylaniline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro and 3-methyl groups impact regioselectivity in electrophilic substitution reactions?

- Methodology :

- DFT calculations : Predict directing effects using Gaussian or ORCA software. The –F group is meta/para-directing, while –CH₃ is ortho/para-directing, leading to competition .

- Experimental validation : Perform nitration or sulfonation reactions and analyze products via ¹⁹F/¹H NMR .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodology :

- Cross-verification : Compare data from multiple sources (e.g., PubChem, ATR libraries) .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodology :

- Catalyst screening : Test Pd/C, Raney Ni, or Fe/HCl for nitro reductions under varying pressures/temperatures .

- Flow chemistry : Improve reaction control and scalability using microreactors .

Q. How do byproducts form during fluorination of 3-methylaniline, and how can they be minimized?

- Methodology :

- GC-MS/TLC monitoring : Identify intermediates/byproducts (e.g., di-fluorinated isomers).

- Reaction optimization : Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) and reaction time .

Q. What analytical methods best characterize the thermal stability of this compound under reaction conditions?

- Methodology :

- TGA/DSC : Measure decomposition temperatures and exothermic events .

- Accelerated rate calorimetry (ARC) : Assess runaway reaction risks in industrial processes .

Q. Methodological Notes

Properties

IUPAC Name |

4-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMDPDNETOLVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196425 | |

| Record name | 4-Fluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-69-7 | |

| Record name | 4-Fluoro-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-m-toluidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ88XWX75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.